N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921863-45-8
VCID: VC4993074
InChI: InChI=1S/C22H23ClN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.89

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide

CAS No.: 921863-45-8

Cat. No.: VC4993074

Molecular Formula: C22H23ClN2O3

Molecular Weight: 398.89

* For research use only. Not for human or veterinary use.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide - 921863-45-8

Specification

CAS No. 921863-45-8
Molecular Formula C22H23ClN2O3
Molecular Weight 398.89
IUPAC Name 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide
Standard InChI InChI=1S/C22H23ClN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26)
Standard InChI Key VRZJGDCPGFOWSD-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C

Introduction

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-(4-chlorophenyl)acetamide is a complex organic compound featuring a unique oxazepine ring structure. It belongs to the broader category of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis and Preparation

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-(4-chlorophenyl)acetamide typically involves multiple synthetic steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The synthesis process may involve the use of commercially available reagents and intermediates, similar to other complex organic compounds in the oxazepine class.

Research Findings and Applications

Research on compounds within the oxazepine class often focuses on their potential bioactivity and structural uniqueness. These compounds are of interest in medicinal chemistry due to their possible roles as enzyme inhibitors or receptor modulators in biological systems. While specific research findings on N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-(4-chlorophenyl)acetamide are not detailed in the available literature, related compounds have shown promise in various therapeutic contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator